DAPCy

Description

DAPCy (double axially chiral phosphoric acid) is a cyclohexyl-substituted chiral catalyst derived from homocoupled BINOL backbones, featuring a dynamic central chiral axis and two axial chiralities . It operates in dual catalytic systems, such as with Pd(PPh₃)₄, to enable asymmetric allylic amination reactions. This system achieves quantitative conversion and high stereoselectivity (up to 95–99% enantiomeric excess, %ee) under mild conditions . Key mechanistic features include:

- Non-covalent interactions (NCIs): Hydrogen bonds (N–H/O, O–H/O), π-π stacking, and steric effects stabilize transition states .

- Dynamic chirality transfer: The (S,R,S)-DAPCy configuration selectively stabilizes the exo-si transition state, yielding >99% predicted %ee, aligning with experimental results (95% ee) .

- Energy efficiency: The catalytic cycle for (S,R,S)-DAPCy has a lower energy span (10.6 kcal/mol) compared to its (S,S,S)-diastereomer (14.1 kcal/mol), favoring the exo pathway .

Propriétés

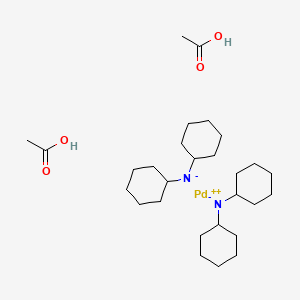

Formule moléculaire |

C28H52N2O4Pd |

|---|---|

Poids moléculaire |

587.1 g/mol |

Nom IUPAC |

acetic acid;dicyclohexylazanide;palladium(2+) |

InChI |

InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2 |

Clé InChI |

LAYDWGNLLRXNPH-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Other Chiral Phosphoric Acids (CPAs)

While the provided evidence focuses on DAPCy, analogous CPAs (e.g., TRIP, SPINOL-based catalysts) share core features but differ in substituents and performance:

Key distinctions:

- Steric environment: this compound’s cyclohexyl groups create a bulkier cavity than TRIP’s phenyl groups, enhancing face-selective substrate binding .

- Dynamic chirality: Unlike static CPAs, this compound’s central axis allows conformational adaptability, optimizing transition-state stabilization .

- Dual catalysis: this compound synergizes with Pd(0) for substrate activation, whereas most CPAs act as standalone organocatalysts .

Comparison with Palladium-Based Catalysts

This compound is also reported as a Pd complex (trans-Bis(dicyclohexylamine)bis(acetato)palladium(II)) for Suzuki couplings . Contrasts with traditional Pd catalysts include:

Advantages of Pd-DAPCy:

Internal Comparison: this compound Diastereomers

The stereochemical configuration of this compound significantly impacts performance:

| Configuration | ΔΔG‡ (kcal/mol) | Predicted %ee | Experimental %ee | Dominant Pathway |

|---|---|---|---|---|

| (S,R,S)-DAPCy | 4.0 | >99% | 95% | exo-si |

| (S,S,S)-DAPCy | 0.7 | <50% | Not reported | endo-re |

The (S,R,S)-DAPCy diastereomer exhibits superior enantiocontrol due to stronger NCIs (e.g., H-bonding with sulfonamide groups) and lower energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.